1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a bromophenyl group at the 1-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the condensation of a 2-aminopyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction.
Coupling Reactions: The imidazo[1,5-a]pyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
The presence of the bromine atom in this compound imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
NNVRXGJINCPVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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